REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH2:9])=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.Cl[CH2:11][CH:12]=O>C(O)C>[Cl:8][C:6]1[CH:7]=[C:2]([Br:1])[C:3]2[N:4]([CH:11]=[CH:12][N:9]=2)[CH:5]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC=C(C1)Cl)N
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred rapidly for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Acetone (30 mL) was added to the residue
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected through filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(C1)C=CN2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |